(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
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Overview
Description
(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine is an organic compound with the molecular formula C12H17N3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the isobutyl and thiophene substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in treating diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical reactivity.
Mechanism of Action
The mechanism of action of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine): Similar structure but with a different substitution pattern on the pyrazole ring.
(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol): Contains a hydroxyl group instead of an amine group.
(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide): Features a carboximidamide group instead of a methanamine group.
Uniqueness
(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isobutyl group and a thiophene ring on the pyrazole core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H17N3S |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
[1-(2-methylpropyl)-3-thiophen-2-ylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C12H17N3S/c1-9(2)7-15-8-10(6-13)12(14-15)11-4-3-5-16-11/h3-5,8-9H,6-7,13H2,1-2H3 |
InChI Key |
SMJRWHBTKUDIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CS2)CN |
Origin of Product |
United States |
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